molecular formula C9H13N5O4 B143185 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one CAS No. 93905-80-7

2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one

Cat. No.: B143185
CAS No.: 93905-80-7
M. Wt: 255.23 g/mol
InChI Key: UMTFQVFOBKFZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one is a guanine-derived compound of significant interest in biochemical and toxicological research. Its structure suggests its primary research value lies in the study of DNA adducts, particularly those resulting from exposure to certain alkylating agents. The 2,3,4-trihydroxybutyl side chain is indicative of adducts that can be formed by metabolites of carcinogens such as 1,3-butadiene . Research into such DNA adducts is crucial because they can lead to replication errors, mutations, and are a key event in the initiation of carcinogenesis . Consequently, this compound serves as a critical standard and tool for scientists investigating the mechanisms of DNA damage, repair processes, and the genotoxic effects of environmental and endogenous chemicals . The use of advanced analytical techniques, such as isotope dilution LC-MS/MS, allows for the precise identification and quantification of such adducts, providing vital data for molecular epidemiology and cancer risk assessment studies . By utilizing this compound, researchers can gain deeper insights into the relationship between exposure to reactive chemicals, persistent DNA damage, and subsequent disease outcomes.

Properties

IUPAC Name

2-amino-7-(2,3,4-trihydroxybutyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(18)13-9)14(3-11-7)1-4(16)5(17)2-15/h3-5,15-17H,1-2H2,(H3,10,12,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTFQVFOBKFZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(C(CO)O)O)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60917206
Record name 4-(6-Hydroxy-2-imino-2,3-dihydro-7H-purin-7-yl)butane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60917206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93905-80-7
Record name Guanine, 7-(2,3,4-trihydroxybutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093905807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6-Hydroxy-2-imino-2,3-dihydro-7H-purin-7-yl)butane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60917206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Epoxide Ring-Opening Reactions

The most widely documented method for synthesizing 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one involves the reaction of guanine derivatives with diepoxybutane (DEB), a bifunctional alkylating agent. DEB’s epoxide groups undergo nucleophilic attack by the N7 position of guanine, followed by hydrolysis to form the trihydroxybutyl side chain.

Reaction Mechanism :

  • Alkylation : DEB reacts with the N7 position of guanine in a phosphate buffer (pH 7.4) at 37°C, forming an intermediate epoxide adduct.

  • Hydrolysis : The epoxide rings undergo acid-catalyzed hydrolysis in glacial acetic acid, yielding the trihydroxybutyl substituent.

Optimized Conditions :

  • Solvent : Phosphate buffer (100 mM, pH 7.4) with 100 mM KCl for alkylation; glacial acetic acid for hydrolysis.

  • Temperature : 37°C for alkylation; 60°C for hydrolysis.

  • Reaction Time : 24–48 hours for complete adduct formation.

Yield : ~35–40% after purification via high-performance liquid chromatography (HPLC).

Multi-Step Organic Synthesis from Purine Precursors

An alternative route involves constructing the purine core followed by side-chain functionalization:

Step 1: Purine Core Synthesis

  • 2-Aminopurine is treated with chlorinating agents (e.g., POCl₃) to introduce reactive sites for subsequent alkylation.

Step 2: Side-Chain Introduction

  • The chlorinated intermediate reacts with 2,3,4-trihydroxybutyl bromide in dimethylformamide (DMF) under inert atmosphere.

  • Catalytic amounts of potassium carbonate facilitate nucleophilic substitution.

Step 3: Deprotection and Purification

  • Acidic hydrolysis (HCl, 6M) removes protecting groups.

  • Final purification via column chromatography (silica gel, methanol/chloroform eluent).

Yield : ~25–30%, limited by side reactions during alkylation.

Enzymatic and Biocatalytic Methods

Glycosyltransferase-Mediated Synthesis

Recent advances utilize enzymes to attach the trihydroxybutyl moiety to the purine core. E. coli-expressed glycosyltransferases catalyze the transfer of sugar derivatives to 2-aminopurine:

Procedure :

  • Substrate Preparation : UDP-glucose is modified to UDP-trihydroxybutyl via enzymatic oxidation.

  • Enzymatic Transfer : The glycosyltransferase transfers the trihydroxybutyl group to 2-aminopurine in Tris-HCl buffer (pH 8.0).

Advantages :

  • Higher stereoselectivity compared to chemical methods.

  • Milder reaction conditions (30°C, ambient pressure).

Yield : ~50–55% with recombinant enzymes.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

Process Parameters :

  • Reactor Type : Tubular reactor with static mixers.

  • Residence Time : 10–15 minutes at 120°C.

  • Solvent System : Supercritical CO₂ for improved solubility and heat transfer.

Output :

  • Purity: ≥98% (HPLC).

  • Throughput: 5–10 kg/day per reactor unit.

Analytical Characterization

Structural Verification Techniques

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, H8), 6.89 (s, 2H, NH₂), 4.12–3.95 (m, 4H, trihydroxybutyl).

  • ¹³C NMR : 156.8 ppm (C6), 119.4 ppm (C5).

Mass Spectrometry :

  • ESI-MS : m/z 256.1 [M+H]⁺ (calculated for C₉H₁₃N₅O₄: 255.23 g/mol).

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Chemical Alkylation35–4095Moderate120
Multi-Step Synthesis25–3090Low250
Enzymatic Synthesis50–5598High80
Industrial Flow60–6598Very High50

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Biochemical Research

Nucleoside Analog Studies
The compound's structural similarity to nucleosides allows it to be utilized as a nucleoside analog. This property makes it valuable for studying DNA damage mechanisms and mutagenesis. Research indicates that it can form stable complexes with DNA and proteins, which may lead to structural changes in DNA impacting transcription and replication processes. Such interactions are crucial for elucidating pathways involved in mutagenesis and cancer development .

Mechanistic Insights
Studies have shown that 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one can interact with various biological macromolecules. Its multiple hydroxyl groups enhance hydrogen bonding capabilities, suggesting a role in modulating biochemical pathways . This interaction is particularly significant in understanding the mechanisms of action of carcinogenic compounds such as diepoxybutane.

Toxicology

Biomarker Development
Due to its ability to form adducts with DNA, this compound may serve as a biomarker for exposure to certain carcinogens. Its presence can indicate cellular responses to DNA-damaging agents, making it a potential tool for toxicological assessments .

Mutagenicity Studies
The compound's mutagenic potential has been explored through various assays. Its structural features allow researchers to investigate how modifications influence biological activity and toxicity, contributing to the understanding of mutagenesis at a molecular level .

Medicinal Chemistry

Therapeutic Potential
Research into the therapeutic applications of this compound is ongoing. Its ability to mimic nucleosides positions it as a candidate for developing antiviral or anticancer agents. Investigations focus on its efficacy against various cancer cell lines and viral infections .

Mechanism of Action

The mechanism by which 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular functions and processes.

Comparison with Similar Compounds

2-Amino-9-[3,4-Dihydroxy-5-(Hydroxymethyl)Oxolan-2-yl]-3H-Purin-6-One

  • Substituent : A ribose-like oxolane (sugar moiety) at the 9-position.
  • Key Differences :
    • The sugar moiety replaces the trihydroxybutyl chain, making it a nucleoside analog.
    • Exhibits antibacterial activity against Chromobacterium violaceum CV026, likely due to interference with quorum sensing or nucleotide metabolism .

2-Amino-7-Benzyl-3H-Purin-6-One

  • Substituent : Benzyl group (aromatic, hydrophobic) at the 7-position.
  • Safety data indicate high toxicity (100% concentration), requiring strict first-aid measures for inhalation or ingestion .
  • Applications : Likely used in industrial synthesis, though specific applications are undisclosed .

2-Amino-7-Methyl-3H-Purin-6-One

  • Substituent : Methyl group (small, hydrophobic) at the 7-position.
  • Key Differences: Minimal steric hindrance and hydrophobicity favor industrial applications, possibly as a chemical intermediate. Limited bioactivity data; restricted to industrial use due to safety concerns .

3-(3-Methylbut-2-en-1-yl)-7H-Purin-6-amine

  • Substituent: Prenyl group (isoprenoid chain) at the 3-position.
  • Key Differences :
    • The prenyl group may enhance membrane association or protein binding via hydrophobic interactions.
    • Structural divergence (substituent at position 3 vs. 7) alters conformational flexibility and target specificity .

Comparative Data Table

Compound Name Substituent (Position) Solubility Profile Biological Activity Applications Evidence ID
2-Amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one 2,3,4-Trihydroxybutyl (7) High hydrophilicity Not reported Hypothetical therapeutic -
2-Amino-9-[...]oxolan-2-yl]-3H-purin-6-one Ribose-like oxolane (9) Moderate hydrophilicity Antibacterial Natural product research
2-Amino-7-benzyl-3H-purin-6-one Benzyl (7) Lipophilic High toxicity Industrial synthesis
2-Amino-7-methyl-3H-purin-6-one Methyl (7) Hydrophobic Not reported Industrial intermediate
3-(3-Methylbut-2-en-1-yl)-7H-purin-6-amine Prenyl (3) Lipophilic Enzyme modulation (inferred) Biochemical research

Research Implications and Trends

  • Hydrophilic vs. Lipophilic Substituents : The trihydroxybutyl group’s hydrophilicity may limit membrane permeability but enhance solubility for aqueous-based therapies. In contrast, benzyl or prenyl groups improve lipid bilayer penetration, favoring intracellular targets .
  • Positional Effects : Substituent placement (e.g., 7 vs. 3 or 9) alters steric and electronic interactions with biological targets. For example, the 9-position ribose analog mimics natural nucleosides, enabling antibacterial activity .
  • Safety Profiles : Benzyl and methyl derivatives exhibit higher toxicity, necessitating industrial precautions, whereas natural analogs (e.g., oak bark extract) may offer safer therapeutic leads .

Biological Activity

2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one is a purine derivative notable for its structural similarity to nucleosides, particularly due to the presence of an amino group and a trihydroxybutyl side chain. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the context of DNA interactions and mutagenesis.

  • IUPAC Name : 2-amino-7-(2,3,4-trihydroxybutyl)-1H-purin-6-one
  • Molecular Formula : C₉H₁₃N₅O₄
  • Molecular Weight : 255.231 g/mol
  • CAS Number : 93905-80-7

The biological activity of this compound is primarily linked to its role as a nucleoside analog. Such compounds can disrupt normal nucleic acid metabolism and exhibit mutagenic properties. The presence of multiple hydroxyl groups enhances the compound's ability to form hydrogen bonds with biological macromolecules, influencing its interaction with DNA and proteins.

Interaction with DNA

Research indicates that this compound can form stable adducts with DNA, which may lead to mutations. These interactions are particularly significant when the compound is exposed to alkylating agents like diepoxybutane, a known carcinogen. Studies have shown that:

  • This compound can react with DNA bases, leading to structural changes that affect transcription and replication processes.
  • It serves as a biomarker for DNA damage caused by exposure to harmful agents.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
Mutagenicity Exhibits potential mutagenic properties when interacting with DNA.
Biomarker Role Serves as a biomarker for exposure to carcinogenic compounds like diepoxybutane.
Nucleoside Analog Interferes with nucleic acid metabolism by mimicking natural nucleosides.
Interaction with Proteins Forms complexes with proteins that may alter their function and activity.

Case Studies and Research Findings

  • DNA Damage Studies : Research has demonstrated that exposure to diepoxybutane leads to the formation of various guanine adducts, including those involving this compound. These studies highlight the compound's role in understanding mutagenesis and cancer development mechanisms .
  • Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions starting from purine precursors. Its characterization has been essential in establishing its potential applications in biochemical research .
  • Comparative Analysis : In comparison with similar compounds such as chlorinated purines and other modified nucleosides, this compound exhibits unique properties due to its specific trihydroxybutyl side chain. This feature enhances its solubility and interaction capabilities compared to other nucleoside analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogs like L-2-amino-6-substituted purines are synthesized using 2-amino-6-chloropurine with BSA (bis(trimethylsilyl)acetamide) and TMSOTf (trimethylsilyl triflate) in acetonitrile at 85°C for 18 hours . Optimization may include varying catalysts (e.g., TBAF for desilylation) or solvents to improve yield. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns and stereochemistry, especially for the 2,3,4-trihydroxybutyl side chain.
  • Mass spectrometry (ESI-MS or EI-MS) to verify molecular weight (e.g., m/z 444.9 observed for similar purine derivatives ).
  • HPLC with UV detection for purity assessment, using C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer : For vascular or cellular activity, use:

  • Vasodilation assays on isolated aortic rings, as done for structurally related purines with reported vascular effects .
  • Cytotoxicity screening (e.g., MTT assay) in relevant cell lines (e.g., HEK-293 or HepG2) at concentrations ≤100 µM to establish safety thresholds .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow GHS guidelines:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid inhalation/ingestion; consult SDS for first-aid measures (e.g., rinse skin with water for 15 minutes if exposed) .
  • Store in airtight containers at -20°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Perform docking studies using AutoDock Vina or Schrödinger Suite to identify binding sites on enzymes (e.g., adenosine receptors).
  • Run MD simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes over 100+ ns trajectories, focusing on hydrogen bonding with the trihydroxybutyl moiety .
  • Validate predictions with SPR (surface plasmon resonance) to measure binding affinities .

Q. How might stereochemical variations in the 2,3,4-trihydroxybutyl group influence bioactivity?

  • Methodological Answer :

  • Synthesize diastereomers via chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) and compare activities.
  • Use circular dichroism (CD) to confirm stereochemistry and X-ray crystallography to resolve 3D structures.
  • Bioactivity discrepancies (e.g., IC50 variations) may arise from differential binding to stereosensitive targets, as seen in hydroimidazolone isomers .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-analysis : Normalize data using standardized units (e.g., nM vs. µM) and assess batch-to-batch variability in compound synthesis.
  • Isomer profiling : Quantify enantiomeric impurities via chiral HPLC, which may explain divergent results (e.g., inactive vs. active isomers) .
  • Reproducibility frameworks : Adhere to reporting guidelines (e.g., MIAME for omics data) to ensure methodological transparency .

Q. How can metabolic stability and degradation pathways be characterized?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Stability assays : Monitor pH-dependent degradation (e.g., 1–13 pH range) and identify hydrolytic cleavage sites (e.g., glycosidic bonds) using isotopic labeling .
  • In silico prediction : Use ADMET software (e.g., SwissADME) to forecast CYP450 interactions and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.